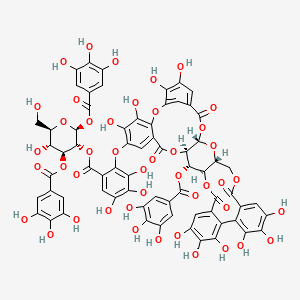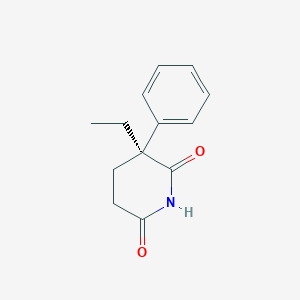
(-)-Glutethimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Glutethimide: is a sedative-hypnotic drug that belongs to the class of piperidine derivatives. It was first synthesized in the 1950s and was used primarily for its sedative and hypnotic properties. The compound has a chiral center, and the (-)-enantiomer is the active form. It was once widely prescribed for the treatment of insomnia and as a sedative, but its use has declined due to the development of safer alternatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Glutethimide typically involves the reaction of piperidine with a substituted benzaldehyde, followed by cyclization and reduction steps. The key steps include:
Condensation Reaction: Piperidine reacts with a substituted benzaldehyde to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form a piperidine ring.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (-)-Glutethimide can undergo oxidation reactions, leading to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: (-)-Glutethimide is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Chiral Studies: The compound is used in studies related to chirality and enantiomeric purity.
Biology:
Neuropharmacology: Research on this compound helps in understanding its effects on the central nervous system and its potential as a sedative-hypnotic agent.
Medicine:
Sedative-Hypnotic Research: this compound is studied for its potential use in treating sleep disorders and anxiety.
Drug Metabolism: The compound is used in studies related to drug metabolism and pharmacokinetics.
Industry:
Pharmaceutical Manufacturing: this compound is used in the production of sedative-hypnotic medications.
Wirkmechanismus
Molecular Targets and Pathways: (-)-Glutethimide exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The compound binds to the GABA-A receptor, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
Phenobarbital: Another sedative-hypnotic drug with similar effects but a different chemical structure.
Methyprylon: A sedative-hypnotic with a similar mechanism of action but different pharmacokinetic properties.
Secobarbital: A barbiturate with sedative-hypnotic effects, used for similar indications.
Uniqueness: (-)-Glutethimide is unique due to its specific interaction with the GABA-A receptor and its chiral nature, which influences its pharmacological activity. Unlike barbiturates, this compound has a different chemical structure, which affects its metabolism and duration of action.
Eigenschaften
CAS-Nummer |
17575-59-6 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
(3S)-3-ethyl-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-7H,2,8-9H2,1H3,(H,14,15,16)/t13-/m0/s1 |
InChI-Schlüssel |
JMBQKKAJIKAWKF-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@]1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


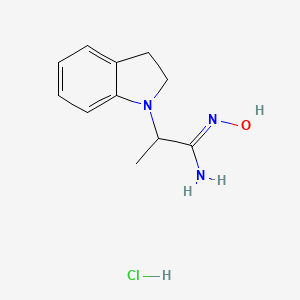
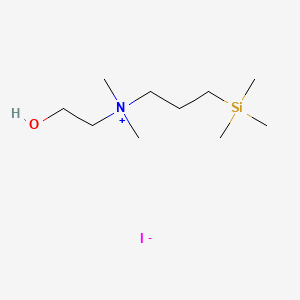
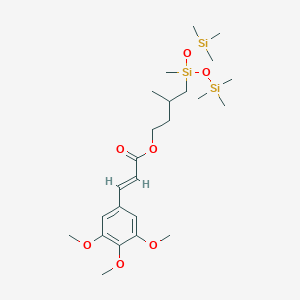

![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
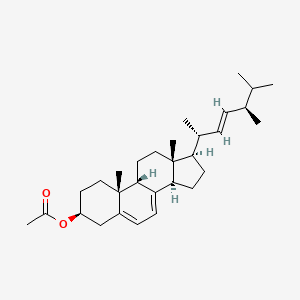
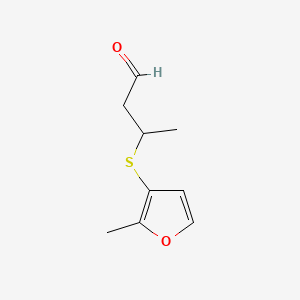
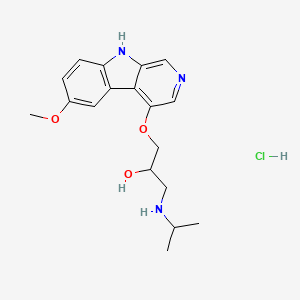
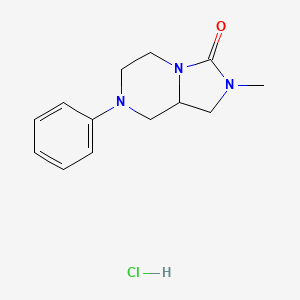
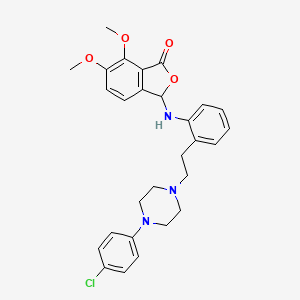

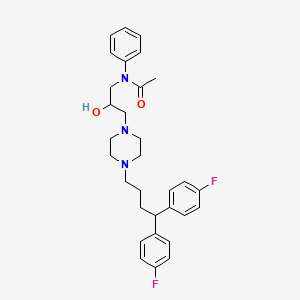
![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
